molecular formula C25H24FNO5 B15293482 (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid

(3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid

Cat. No.: B15293482
M. Wt: 437.5 g/mol
InChI Key: OLBRICLNWSVGRO-LINFSVTHSA-N
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Description

(3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a quinoline ring, a cyclopropyl group, and an oxirane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Ring: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Cyclopropyl Group: This step often involves a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Formation of the Oxirane Ring: This can be accomplished through an epoxidation reaction, where an alkene reacts with a peracid.

    Final Coupling and Hydroxylation: The final steps involve coupling the quinoline derivative with the oxirane and introducing hydroxyl groups through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline ring or the oxirane ring, leading to the formation of dihydroquinoline or diol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of quinoline carboxylic acids or ketones.

    Reduction: Formation of dihydroquinoline or diol derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-5-(3-(2-Cyclopropyl-4-phenylquinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid
  • (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-chlorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid

Uniqueness

The presence of the fluorophenyl group in (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid makes it unique compared to similar compounds. This fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity to biological targets. This uniqueness can lead to different biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H24FNO5

Molecular Weight

437.5 g/mol

IUPAC Name

(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid

InChI

InChI=1S/C25H24FNO5/c26-15-9-7-13(8-10-15)21-17-3-1-2-4-18(17)27-23(14-5-6-14)22(21)25-24(32-25)19(29)11-16(28)12-20(30)31/h1-4,7-10,14,16,19,24-25,28-29H,5-6,11-12H2,(H,30,31)/t16-,19+,24?,25?/m1/s1

InChI Key

OLBRICLNWSVGRO-LINFSVTHSA-N

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C4C(O4)[C@H](C[C@H](CC(=O)O)O)O)C5=CC=C(C=C5)F

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C4C(O4)C(CC(CC(=O)O)O)O)C5=CC=C(C=C5)F

Origin of Product

United States

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